molecular formula C28H46O3 B1240095 Hatomasterol

Hatomasterol

Cat. No.: B1240095
M. Wt: 430.7 g/mol
InChI Key: CREDXYMKNYHUGY-DEEMEZQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hatomasterol is an ergostanoid.

Scientific Research Applications

Isolation from Marine Sponge

  • Finding : Hatomasterol was identified as a novel 5,19-cyclosterol in a study focusing on polyhydroxylated sterols isolated from the Okinawan sponge Stylissa sp. The structural determination was made through spectroscopic analysis and chemical conversion. This research highlights the exploration of marine organisms as sources of novel compounds with potential biomedical applications.
  • Reference : Mitome et al., 2005
  • Finding : this compound and related compounds were part of a 3D-QSAR study investigating their antitrypanosomal activity and cytotoxicity. The study revealed interesting insights into the structural factors influencing the antitrypanosomal potency and selectivity of these compounds. This indicates the potential application of this compound in developing treatments for trypanosomiasis.
  • Reference : Nnadi et al., 2018
  • Finding : In a study on Arabidopsis thaliana, a transcription factor HAT1 was found to mediate brassinosteroid repressed gene expression. While not directly about this compound, this study underlines the broader context of sterols and related compounds in plant growth and development, suggesting a potential area of research where this compound could be relevant.
  • Reference : Zhang et al., 2014

Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

(1S,2S,5R,6R,9S,10S,11S,12S,13R,15S)-6-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-11,12,15-triol

InChI

InChI=1S/C28H46O3/c1-16(2)17(3)6-7-18(4)20-8-9-21-23-22(11-12-26(20,21)5)27-13-10-19(29)14-28(27,15-27)25(31)24(23)30/h6-7,16-25,29-31H,8-15H2,1-5H3/b7-6+/t17?,18-,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-/m1/s1

InChI Key

CREDXYMKNYHUGY-DEEMEZQZSA-N

Isomeric SMILES

C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@]45[C@]3(C4)CC[C@@H](C5)O)O)O)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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